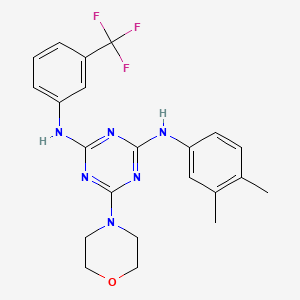
(5-Cyclopropylisoxazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5-Cyclopropylisoxazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is an intriguing chemical entity due to its structural complexity and potential applications. Its composition includes a cyclopropylisoxazolyl group and a tetrahydrocinnolinyl group, linked via a piperidinyl methanone bridge, hinting at a multitude of interactions and reactivities within biological and chemical contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves several steps. The initial stage generally involves the construction of the cyclopropylisoxazole core through cyclization reactions. The tetrahydrocinnoline moiety is typically synthesized separately, often starting from readily available precursors like cinnamaldehyde derivatives. The two fragments are then linked via a piperidinyl group through a series of coupling reactions under mild conditions to prevent decomposition.
Industrial Production Methods: : For industrial-scale production, optimizing the yield and purity of the compound is crucial. This usually entails employing continuous flow chemistry techniques, where reagents are combined and reacted under controlled conditions, allowing for scalability and consistency. Catalysts and solvents that can be easily recycled and reused are typically chosen to enhance the sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Typical reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions.
Major Products Formed: : The products formed depend on the reaction conditions and reagents used. For instance, oxidation might lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines. Substitution reactions could introduce different functional groups, further modifying the compound's properties.
Applications De Recherche Scientifique
The compound's unique structure makes it valuable in various fields:
Chemistry: : It serves as a key intermediate in the synthesis of more complex molecules.
Biology: : Its structural components suggest potential interactions with biological macromolecules, making it a candidate for studying biochemical pathways.
Medicine: : It could be explored for pharmaceutical applications, especially as a scaffold for designing new drugs.
Industry: : Its synthetic versatility makes it a useful building block in material science and chemical engineering.
Mécanisme D'action
Mechanism: : The compound exerts its effects through various molecular interactions. The isoxazole ring might interact with proteins and enzymes, altering their function. The piperidinyl group could facilitate membrane permeability, enhancing the compound's bioavailability.
Molecular Targets and Pathways: : The exact molecular targets would depend on the specific biological context. it is likely to interact with enzyme active sites or receptor binding domains, influencing signal transduction pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar compounds include other isoxazole-containing molecules and cinnoline derivatives. What sets this compound apart is the combination of these two moieties with a piperidinyl linker, which might confer unique reactivity and biological activity.
Similar Compounds: : Examples include 3-isoxazolylmethanone derivatives and various tetrahydrocinnoline analogs. These compounds share structural motifs but differ in functional group placement and overall reactivity.
Propriétés
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-21(18-12-19(28-24-18)15-5-6-15)25-9-7-14(8-10-25)13-27-20-11-16-3-1-2-4-17(16)22-23-20/h11-12,14-15H,1-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVIUWVNTXNYCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=NOC(=C4)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-Bis(3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2356177.png)

![N-[2-[(3R,5S)-3,5-Dimethylazepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2356180.png)


![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2356186.png)
![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2356187.png)
![N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-4-PHENOXYBENZAMIDE](/img/structure/B2356188.png)
![2-(2-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2356191.png)
![(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/new.no-structure.jpg)
![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazine-2-carboxylic acid](/img/structure/B2356193.png)
![methyl 6-(benzofuran-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2356194.png)
![5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2356198.png)

